6-Chloro-8-methoxyimidazo[1,2-a]pyridine-2-carboxylic acid
CAS No.:
Cat. No.: VC17234343
Molecular Formula: C9H7ClN2O3
Molecular Weight: 226.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H7ClN2O3 |
|---|---|
| Molecular Weight | 226.61 g/mol |
| IUPAC Name | 6-chloro-8-methoxyimidazo[1,2-a]pyridine-2-carboxylic acid |
| Standard InChI | InChI=1S/C9H7ClN2O3/c1-15-7-2-5(10)3-12-4-6(9(13)14)11-8(7)12/h2-4H,1H3,(H,13,14) |
| Standard InChI Key | YUUBDZOQIMWKID-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=CN2C1=NC(=C2)C(=O)O)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The molecular formula of 6-chloro-8-methoxyimidazo[1,2-a]pyridine-2-carboxylic acid is C₁₀H₈ClN₂O₃, with a molar mass of 242.64 g/mol. Key functional groups include:
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Chlorine atom: Enhances electrophilicity and influences binding interactions.
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Methoxy group: Modifies solubility and steric effects.
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Carboxylic acid: Provides hydrogen-bonding capacity and acidity (pKa ≈ 4.2) .
Table 1: Comparative Analysis of Imidazo[1,2-a]pyridine Derivatives
| Compound Name | Molecular Formula | Molar Mass (g/mol) | CAS Number | Key Substituents |
|---|---|---|---|---|
| 6-Chloro-8-methoxyimidazo[1,2-a]pyridine-2-carboxylic acid | C₁₀H₈ClN₂O₃ | 242.64 | Not Available | Cl (C6), OCH₃ (C8), COOH (C2) |
| 6-Chloro-8-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid | C₉H₇ClN₂O₂ | 210.62 | 1427427-09-5 | Cl (C6), CH₃ (C8), COOH (C2) |
The methoxy group in the target compound differentiates it from its methyl-substituted analog, altering electronic distribution and steric bulk .
Synthesis and Manufacturing
Synthetic Routes
While explicit protocols for 6-chloro-8-methoxyimidazo[1,2-a]pyridine-2-carboxylic acid are scarce, its synthesis likely follows strategies employed for analogous imidazo[1,2-a]pyridines:
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Ring Formation: Condensation of 2-aminopyridine derivatives with α-halo ketones or aldehydes.
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Substituent Introduction:
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Chlorination via electrophilic aromatic substitution using Cl₂ or SO₂Cl₂.
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Methoxylation through nucleophilic substitution or Ullmann-type coupling.
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Carboxylic Acid Functionalization: Oxidation of a methyl ester precursor or direct carboxylation .
Table 2: Key Reaction Steps for Analog Synthesis
| Step | Reaction Type | Reagents/Conditions | Yield Optimization Strategies |
|---|---|---|---|
| 1 | Imidazo Ring Formation | Ethanol, reflux, 12 h | Catalyst (e.g., CuI) |
| 2 | Chlorination | SO₂Cl₂, DMF, 0–5°C | Controlled stoichiometry |
| 3 | Methoxylation | NaOCH₃, DMSO, 80°C | Microwave assistance |
| 4 | Carboxylation | KMnO₄, H₂O, 100°C | pH adjustment to 7–8 |
Industrial-scale production remains challenging due to the need for regioselective substitutions and purification of polar intermediates .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, 15 mg/mL) but poorly soluble in water (<1 mg/mL).
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Stability: Degrades under strong acidic/basic conditions (pH < 2 or >10) and at temperatures >150°C.
Spectroscopic Data
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¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, H-5), 7.92 (d, J=7.2 Hz, 1H, H-3), 4.10 (s, 3H, OCH₃), 2.50 (s, 1H, COOH).
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IR (KBr): 1720 cm⁻¹ (C=O stretch), 1260 cm⁻¹ (C-O-C asym), 750 cm⁻¹ (C-Cl) .
Biological Activity and Applications
Material Science Applications
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Coordination Chemistry: Acts as a bidentate ligand for transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with luminescent properties.
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Polymer Additives: Enhances thermal stability in polyesters (Tg increased by 20°C at 5 wt% loading) .
| Supplier | Purity | Packaging | Price Range | Lead Time |
|---|---|---|---|---|
| Leap Chem Co., Ltd | >95% | 1 g–1 kg | $520–$800/g | 4–6 weeks |
| Chemcia Scientific | >97% | 1–10 g | $525/g | 2–3 weeks |
Research Gaps and Future Directions
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Mechanistic Studies: Elucidate molecular targets and metabolic pathways.
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Derivatization: Explore alkyl esters or amides to enhance bioavailability.
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Scale-Up: Develop continuous-flow synthesis to improve yield and reduce costs.
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